6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol is an organic compound that features a naphthalene backbone with a dipropylamino group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol typically involves multi-step organic reactions. One common method starts with the naphthalene ring, which undergoes a series of substitutions and reductions to introduce the dipropylamino group and hydroxyl groups. Specific reagents and catalysts, such as Lewis acids, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the dipropylamino group.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol involves its interaction with specific molecular targets. The dipropylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl groups may also play a role in binding to active sites or facilitating chemical reactions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipropylamine: A simpler compound with a similar dipropylamino group but lacking the naphthalene backbone.
Ropinirole: A compound with a similar dipropylamino group used in the treatment of Parkinson’s disease.
2-Chloro-6-(dipropylamino)pyrazine: Another compound with a dipropylamino group, used in various chemical applications
Uniqueness
6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol is unique due to its specific combination of functional groups and the naphthalene backbone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Eigenschaften
CAS-Nummer |
83964-56-1 |
---|---|
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C16H25NO2/c1-3-7-17(8-4-2)13-5-6-15-12(9-13)10-14(18)11-16(15)19/h10-11,13,18-19H,3-9H2,1-2H3 |
InChI-Schlüssel |
DWKBXQPAQHMART-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.